B1576873 EA-CATH1

EA-CATH1

Cat. No.: B1576873
Attention: For research use only. Not for human or veterinary use.
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Description

EA-CATH1 is a cathelicidin-derived antimicrobial peptide (AMP) isolated from the lung cDNA library of donkeys (Equus africanus) . It comprises 25 amino acids (sequence: KRRGSVTTRYQFLMIHLLRPKKLFA) with a molecular weight of 3060.75 Da. Structurally, it adopts an α-helical conformation in hydrophobic environments (e.g., 50% trifluoroethanol/water) but remains unstructured in aqueous solutions . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), drug-resistant clinical isolates, and fungi, with minimal inhibitory concentrations (MICs) ranging from 0.3 to 2.4 µg/mL . Its rapid bactericidal action—achieving complete eradication of S. aureus within 2 hours—is attributed to membrane disruption via pore formation, as confirmed by scanning electron microscopy (SEM) . Notably, this compound demonstrates low hemolytic activity (1.8% at 20 µg/mL) and retains stability in human serum for ≥3 days, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial

sequence

KRRGSVTTRYQFLMIHLLRPKKLFA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares EA-CATH1 with structurally or functionally related AMPs:

Compound Source Length (AA) Molecular Weight (Da) Key Structural Features MIC Range (µg/mL) Hemolytic Activity (20 µg/mL) Serum Stability Mechanism of Action
This compound Donkey lung 25 3060.75 α-helical in hydrophobic media 0.3–2.4 (Gram+) 1.8% Stable (3 days) Membrane disruption, pore formation
EA-CATH2 Donkey lung 26 3144.54 Random coil in aqueous solutions Not reported <2% Stable Membrane disruption
eCATH1 Cat serum 34 ~4000 High α-helical content 0.5–4.0 (Gram+) Not reported Moderate Membrane permeabilization
LL-37 Human neutrophils 37 4493 Amphipathic α-helix 2–16 (Gram+) 10–15% Low Membrane disruption, immunomodulation
Defensin HNP-1 Human neutrophils 30 3442 β-sheet, three disulfide bonds 5–20 (Gram+) 5–10% Moderate Membrane pore formation

Key Findings and Differentiation

Efficacy Against Drug-Resistant Pathogens :

  • This compound outperforms traditional antibiotics (e.g., ampicillin) against methicillin-resistant S. aureus (MRSA), with MICs 10-fold lower . In contrast, LL-37 and defensins show reduced activity against drug-resistant strains due to evolutionary bacterial adaptations .

Structural Simplicity and Stability :

  • Unlike defensins (e.g., HNP-1), which rely on disulfide bonds for stability, this compound’s small size and lack of cysteine residues enable easier synthesis and reduced susceptibility to enzymatic degradation .

Hemolytic Safety Profile :

  • This compound’s hemolytic activity (1.8%) is significantly lower than LL-37 (10–15%) and comparable to EA-CATH2 (<2%), making it safer for systemic applications .

Mechanistic Speed :

  • This compound kills S. aureus within 2 hours, faster than LL-37 (4–6 hours) and defensins (6–8 hours), likely due to its optimized charge (+7) and hydrophobicity .

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